C6-NBD-PC: A Technical Guide to a Versatile Fluorescent Lipid Analog
C6-NBD-PC: A Technical Guide to a Versatile Fluorescent Lipid Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC), a fluorescently labeled phospholipid analog essential for research in membrane biophysics, cell biology, and drug delivery. Its unique properties allow for the real-time visualization and quantification of lipid dynamics within cellular and model membranes.
Core Principles of C6-NBD-PC
C6-NBD-PC is a synthetic phosphatidylcholine (PC) molecule where the fatty acid at the sn-2 position is replaced with a short 6-carbon (hexanoyl) chain tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[1][2] This structure allows it to mimic natural phospholipids (B1166683), enabling its incorporation into lipid bilayers.[3]
The fundamental principle behind its utility is the environmental sensitivity of the NBD fluorophore .[1][4] The NBD group's fluorescence quantum yield is highly dependent on the polarity of its surroundings. It exhibits bright fluorescence in non-polar, hydrophobic environments (such as the interior of a lipid membrane) but is significantly quenched in polar, aqueous environments.[5] This property is exploited in a variety of assays to report on the probe's location and the dynamics of its environment. However, a notable characteristic of the NBD fluorophore is its susceptibility to photobleaching, which should be considered during experimental design.[1]
Physicochemical and Spectroscopic Properties
The quantitative properties of C6-NBD-PC are crucial for experimental setup and data interpretation. While properties like molecular weight are constant, the key spectroscopic parameters are highly dependent on the probe's environment.
| Property | Value / Description |
| Full Chemical Name | 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine[2] |
| Molecular Formula | C₃₆H₆₂N₅O₁₁P[2] |
| Molecular Weight | 771.88 g/mol [2] |
| Excitation Maximum (λex) | ~466 - 467 nm[6][7] |
| Emission Maximum (λem) | ~536 - 538 nm[6][7] |
| Molar Extinction Coeff. (ε) | Environment-Dependent: The molar absorptivity of NBD derivatives varies with solvent polarity. Specific values for C6-NBD-PC in a lipid bilayer are not consistently reported. |
| Quantum Yield (Φ) | Environment-Dependent: The quantum yield is low in aqueous solutions and significantly higher in hydrophobic environments like lipid membranes or non-polar solvents.[5][8] |
| Solubility | Soluble in chloroform, DMSO, and ethanol (B145695).[7] |
Key Applications & Experimental Protocols
C6-NBD-PC is a versatile tool for several key experimental applications.
Analysis of Intracellular Lipid Trafficking
C6-NBD-PC is widely used to visualize the movement and distribution of phospholipids from the plasma membrane to internal organelles.[9][10] Because it is a PC analog, it can be used to trace pathways of phospholipid sorting and metabolism.[9]
Detailed Protocol: Live-Cell Lipid Trafficking Assay
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Probe Preparation:
-
Prepare a 1 mM stock solution of C6-NBD-PC in ethanol or DMSO.
-
To create a complex for cell delivery, dry a desired amount of the stock solution under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in ethanol.
-
In a separate tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., HBSS or PBS).
-
While vortexing the BSA solution, slowly add the C6-NBD-PC/ethanol solution to create the final NBD-PC-BSA complex (typically at a final concentration of 5 µM).[8]
-
-
Cell Labeling:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Wash the cells three times with ice-cold buffer (e.g., HBSS) to inhibit endocytosis.[8]
-
Incubate the cells with the 5 µM NBD-PC-BSA complex in ice-cold buffer for 30 minutes at 4°C. This allows the probe to insert into the outer leaflet of the plasma membrane.[8]
-
Wash the cells three times with ice-cold buffer to remove any unbound probe.
-
-
Trafficking and Visualization:
-
To initiate trafficking, replace the cold buffer with pre-warmed (37°C) complete cell culture medium.[8]
-
Incubate the cells at 37°C for a desired time course (e.g., 15, 30, 60 minutes) to allow for internalization and transport to various organelles.[8]
-
At each time point, wash the cells. To remove the signal from probes remaining in the plasma membrane, perform a "back-exchange" by incubating the cells with a solution of defatted BSA (e.g., 5% w/v) on ice.[11]
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
-
Transbilayer Lipid Movement (Flip-Flop) Assay
This assay measures the rate at which C6-NBD-PC moves from the outer leaflet to the inner leaflet of a membrane. It utilizes sodium dithionite (B78146), a membrane-impermeable chemical that quenches the fluorescence of NBD molecules it comes into contact with.[] By measuring the fluorescence before and after dithionite addition, the fraction of the probe protected in the inner leaflet can be quantified.
Detailed Protocol: Flip-Flop Assay in Vesicles
-
Vesicle Preparation:
-
Prepare Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs) using standard methods (e.g., extrusion or electroformation).
-
Incorporate 1-2 mol% of C6-NBD-PC into the lipid mixture before vesicle formation.
-
-
Fluorescence Measurement:
-
Dilute the vesicle suspension in a cuvette to a suitable concentration for fluorometry.
-
Measure the initial total fluorescence (F_initial) using excitation at ~467 nm and emission at ~538 nm.
-
-
Quenching:
-
Prepare a fresh stock solution of sodium dithionite (e.g., 1 M in a buffered solution, pH > 7.0).
-
Add a small volume of the dithionite solution to the cuvette to achieve a final concentration of ~10-30 mM. Mix quickly.
-
Immediately record the fluorescence until a stable, lower plateau is reached (F_final). This represents the fluorescence from the C6-NBD-PC in the inner leaflet, which is protected from the dithionite.[]
-
-
Data Analysis:
-
(Optional) To determine the fluorescence corresponding to 100% quenching, add a detergent (e.g., Triton X-100) to disrupt the vesicles, exposing all NBD probes to the dithionite.
-
The percentage of C6-NBD-PC in the inner leaflet can be calculated from the fluorescence intensities before and after dithionite addition, after correcting for any dilution effects.
-
Membrane Fusion Assays
C6-NBD-PC can act as a donor fluorophore in Förster Resonance Energy Transfer (FRET) based lipid-mixing assays. In a common setup, one population of vesicles is co-labeled with C6-NBD-PC (donor) and a rhodamine-labeled lipid (acceptor, e.g., N-Rh-PE). FRET occurs due to their proximity, quenching the NBD fluorescence. These labeled vesicles are mixed with an unlabeled vesicle population. When fusion occurs, the probes are diluted into the unlabeled membrane, increasing the average distance between donor and acceptor. This reduces FRET efficiency, leading to an increase in NBD fluorescence (dequenching), which can be monitored over time.
Detailed Protocol: Vesicle-Based Lipid Mixing Assay
-
Liposome Preparation:
-
Prepare two populations of liposomes.
-
"Labeled" Vesicles: Prepare vesicles containing the lipid of interest plus 1-1.5 mol% C6-NBD-PC (FRET donor) and 1-1.5 mol% N-Rh-PE (FRET acceptor).
-
"Unlabeled" Vesicles: Prepare vesicles with the same base lipid composition but without any fluorescent probes.
-
-
Fusion Assay:
-
In a fluorometer cuvette, add the unlabeled vesicles in excess (e.g., a 5:1 or 10:1 ratio) relative to the labeled vesicles in a suitable reaction buffer.
-
Place the cuvette in a temperature-controlled fluorometer and monitor the NBD fluorescence (Ex: ~467 nm, Em: ~538 nm) to establish a baseline.
-
Initiate fusion by adding the component of interest (e.g., Ca²⁺, a fusogenic protein like SNAREs, or a viral fusion peptide).
-
Record the increase in NBD fluorescence over time.
-
-
Data Normalization:
-
The maximum (100%) fluorescence value can be determined by adding a detergent (e.g., Triton X-100) to the labeled vesicles alone, which completely dilutes the probes and eliminates FRET.
-
The percentage of fusion can be calculated by normalizing the observed fluorescence increase to the maximum dequenching value.
-
References
- 1. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
